Mannohexaose

Description

Significance of Oligosaccharides in Biological Systems

Oligosaccharides, which are short chains of sugar molecules, are far from being simple energy sources. solubilityofthings.com They are integral to a vast array of biological functions, acting as key players in cell-to-cell communication, immune responses, and pathogen recognition. frontiersin.orgnih.gov When linked to proteins and lipids to form glycoproteins and glycolipids, oligosaccharides contribute to the structural integrity of cell membranes and are fundamental to cellular recognition processes. solubilityofthings.com For instance, the specific structures of oligosaccharides on cell surfaces can act as "signposts" that are recognized by other cells or pathogens. creative-biolabs.com

Mannohexaose as a Model Oligosaccharide for Academic Inquiry

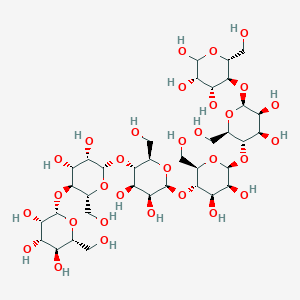

This compound is an oligosaccharide composed of six mannose sugar units. Its defined structure makes it an excellent model compound for a variety of research applications. neogen.com In academic and research settings, high-purity this compound is used in biochemical enzyme assays and for in vitro diagnostic analysis. neogen.com

One of the primary uses of this compound is as a substrate to study the activity of mannan-degrading enzymes, such as β-mannanase. libios.fr By observing how these enzymes break down this compound, researchers can elucidate the mechanisms of carbohydrate metabolism and the roles these enzymes play in various biological systems. nih.gov For example, studies have analyzed the hydrolysis products of this compound to understand the action patterns of different mannanases. nih.govresearchgate.net

Furthermore, this compound is utilized in the development of advanced research tools. It has been used to create oligosaccharide microarrays, which are powerful platforms for high-throughput screening of carbohydrate-binding proteins and enzymes. nih.gov These microarrays, populated with well-characterized oligosaccharides like this compound, are accelerating progress in plant glycobiology and cell wall research. nih.gov

Research Orientations for this compound Studies

The study of this compound is advancing several key areas of research:

Enzymology and Biochemistry: this compound is a critical tool for characterizing the activity of various glycoside hydrolases, the enzymes responsible for breaking down complex carbohydrates. nih.govlu.se Research has focused on how different enzymes, such as those from the GH5 and GH26 families, degrade this compound, revealing their specificities and modes of action. nih.govlu.se For instance, the hydrolysis of this compound by a GH26 mannanase (B13387028) from Podospora anserine (B1665513) predominantly yields mannobiose and mannotetraose (B12350835). nih.gov

Prebiotic and Gut Microbiome Research: Manno-oligosaccharides (MOS), including this compound, are investigated for their prebiotic potential. Studies have shown that MOS can be fermented by gut bacteria to produce short-chain fatty acids like butyrate (B1204436), which is beneficial for gut health. nih.gov In vitro studies using swine models have indicated that this compound, among other MOS, leads to a higher production of butyrate. nih.gov

Biotechnological Applications: The enzymatic degradation of mannan-rich biomass from agricultural waste can produce valuable manno-oligosaccharides, including this compound. mdpi.com These can then be used as prebiotics in animal feed and functional foods. mdpi.com Research is ongoing to optimize the enzymatic processes for efficient production of high-purity manno-oligosaccharides from sources like palm kernel cake and guar (B607891) gum. ncsu.edu

Immunology: this compound has been identified as a key structural component of the mannan (B1593421) of Candida albicans, a common fungal pathogen. nih.gov Specifically, a this compound containing a particular linkage was found to be the most effective inhibitor in a precipitin reaction with an antibody specific to serotype A mannan, suggesting its role as an antigenic determinant. nih.gov This has implications for understanding fungal pathogenesis and developing diagnostic tools or vaccines.

Structural Biology: The three-dimensional structures of this compound in complex with carbohydrate-binding modules (CBMs) of enzymes have been determined. rcsb.org These studies provide insights into how enzymes recognize and bind to their polysaccharide substrates, which is crucial for understanding their function and for protein engineering efforts. rcsb.orgresearchgate.net

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-KKQGKRJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Mannohexaose Synthesis

Chemical Synthesis Strategies for Mannohexaose

The chemical synthesis of this compound presents significant challenges due to the need for precise control over stereochemistry and the formation of specific glycosidic bonds. Advanced strategies have been devised to overcome these hurdles, enabling the construction of this complex oligosaccharide with defined structures.

Convergent Synthesis Approaches

A notable example is the synthesis of a β-(1→3)-mannohexaose, which was achieved by coupling two trisaccharide units. acs.orgnih.gov This approach highlights the power of convergent synthesis in constructing larger oligosaccharides from well-defined building blocks. acs.org The success of such a synthesis, however, is highly dependent on the subtle interplay of protecting groups and reaction conditions, where minor changes can dramatically affect the stereochemical outcome of the glycosylation. acs.orgnih.gov For instance, the steric bulk of protecting groups on the mannosyl donors can influence the selectivity of the glycosidic bond formation. acs.org

The efficiency of convergent strategies is further enhanced by methods that allow for the rapid assembly of these oligosaccharide blocks. One such method is the pre-activation based iterative one-pot synthesis, which streamlines the process of creating the necessary building blocks for the final coupling reaction. msu.edu

Stereoselective Glycosylation Methodologies

Achieving high stereoselectivity in the formation of β-mannosidic linkages is a well-known challenge in carbohydrate chemistry. nih.govnih.gov The development of methods to control the anomeric configuration during glycosylation is therefore crucial for the successful synthesis of this compound.

One successful strategy involves the use of 4,6-O-alkylidene protected α-mannosyl triflates, which can be generated in situ and coupled to an acceptor to form the desired β-mannoside. nih.gov The stereochemical outcome of these reactions is critically influenced by factors such as the nature of the protecting groups on the donor molecule. For example, sterically bulky protecting groups at the O-3 position of mannosyl donors can hinder the β-face of the donor, leading to a decrease in β-selectivity. acs.orgnih.gov

Another powerful technique for controlling stereoselectivity is the H-bond-mediated Aglycone Delivery (HAD) method. nih.gov This approach utilizes picoloyl protecting groups at remote positions on the sugar backbone to direct the incoming acceptor to the β-face of the donor, resulting in high β-selectivity. nih.gov While highly effective in solution-phase synthesis, achieving the same level of stereocontrol on a solid phase can be more challenging. nih.gov

Linkage-Specific Syntheses (e.g., β-(1→3), α-(1→6), α-(1→2))

The synthesis of this compound with specific glycosidic linkages requires tailored strategies that can precisely control the connectivity between the mannose units.

β-(1→3)-Mannohexaose: The synthesis of a β-(1→3)-linked this compound has been accomplished through a convergent block synthesis involving the coupling of two trisaccharide fragments. acs.orgnih.gov This synthesis provided a sample for glycomics databases, which can aid in the future identification of this structure in nature. nih.gov The synthesis of the required trisaccharide building blocks themselves involved multiple steps, including the coupling of monosaccharide donors and acceptors to form disaccharides, followed by further glycosylation to yield the trisaccharide. acs.orgnih.gov

α-(1→6) and α-(1→2)-Mannohexaose: A comb-like this compound featuring both α-(1→6) and α-(1→2) linkages has been synthesized. lookchem.comresearchgate.net This was achieved using a key glycosyl donor, 6-O-acetyl-2-O-benzoyl-3,4-di-O-benzyl-α-D-mannopyranosyl trichloroacetimidate, in a procedure known as the 'inverse Schmidt' method. lookchem.comresearchgate.net This approach allows for the construction of branched oligosaccharide structures.

β-(1→2)-Mannohexaose: The synthesis of oligosaccharides containing β-(1→2) linkages, which are fragments of the acid-stable β-mannan from the cell wall of Candida albicans, has also been explored. researchgate.net These syntheses can employ a blockwise approach, where larger β-(1→2)-oligomannoside donors are used to create extended sequences of these repeating units. researchgate.net

Enzymatic and Biocatalytic Production of this compound

Enzymatic and biocatalytic methods offer a powerful and highly specific alternative to chemical synthesis for the production of this compound. These approaches leverage the catalytic prowess of enzymes to construct complex carbohydrates with high precision and under mild reaction conditions.

Glycoside Hydrolase-Mediated Transglycosylation

Glycoside hydrolases (GHs) are enzymes that typically catalyze the cleavage of glycosidic bonds. However, under certain conditions, these enzymes can also be used to form new glycosidic bonds through a process called transglycosylation. rsc.orgmdpi.com In this kinetically controlled reaction, a glycosyl donor is conjugated with a glycosyl acceptor. rsc.org

Retaining β-mannanases, a class of GHs, are particularly useful for synthesizing manno-oligosaccharides. For example, β-mannanases from glycoside hydrolase family 5 (GH5) have been shown to catalyze transglycosylation reactions. nih.gov By using manno-oligosaccharides as donor substrates, these enzymes can generate longer oligosaccharides, including this compound. nih.gov For instance, a β-mannanase from Podospora anserina, PaMan5A, was able to produce oligosaccharides with a degree of polymerization up to eight from a mannopentaose (B12321251) (M5) substrate. nih.gov

The efficiency of transglycosylation can be enhanced through protein engineering. A double mutant of the Trichoderma reesei β-mannanase (TrMan5A) showed a twofold higher propensity for transglycosylation compared to the wild-type enzyme. The choice of glycosyl acceptor also plays a crucial role. While some β-mannanases can use simple alcohols as acceptors, others show a preference for saccharide acceptors. rsc.orgmdpi.com

Glycoside Phosphorylase-Driven Polymerization with this compound as Acceptor

Glycoside phosphorylases (GPs) are enzymes that catalyze the reversible phosphorolysis of glycosidic bonds. google.commdpi.com In the reverse direction, they can be used for the synthesis of oligosaccharides, using a sugar 1-phosphate as the donor and a carbohydrate as the acceptor. google.commdpi.com

A thermoactive glycoside phosphorylase from the hyperthermophilic bacterium Thermotoga maritima, TM1225, has been used for the in vitro synthesis of β-1,4-mannan. acs.org In a key experiment, this enzyme was shown to utilize this compound as an acceptor for the polymerization reaction. When incubated with α-D-mannose 1-phosphate as the donor and this compound as the acceptor at 60 °C, the enzyme synthesized mannan (B1593421) chains with a degree of polymerization up to 16. acs.org This demonstrates the potential of using this compound as a primer for the synthesis of longer mannan polymers.

The reaction conditions, such as temperature and pH, can be optimized to maximize the yield of the desired oligosaccharides. For the TM1225 enzyme, the highest concentration of β-1,4-d-mannosides was obtained at 60 °C and a pH of 6.0. acs.org This enzymatic approach provides a highly controlled method for elongating this compound into well-defined, longer mannan chains.

Optimization of Biocatalytic Reaction Conditions for Oligosaccharide Yield

In the enzymatic synthesis of β-1,4-mannan using a thermoactive glycoside phosphorylase (TM1225) from Thermotoga maritima with this compound as a primer, reaction conditions were systematically optimized. nih.govresearchgate.netacs.org The highest concentration of β-1,4-d-mannosides was achieved at a temperature of 60 °C and a pH of 6.0. acs.org Under these optimal conditions, the enzyme successfully synthesized mannan chains with a degree of polymerization up to 16. nih.govresearchgate.netacs.org Similarly, for the production of β-mannanase by the recombinant fungus Aspergillus sojae, temperature was identified as a statistically significant parameter, with maximal enzyme activity observed at 30 °C and pH 4. doi.org

The concentrations of both the glycosyl donor and acceptor are also crucial variables. In the synthesis of mannosyl acrylates using the β-mannanase TrMan5A, time-course studies were conducted by varying the concentrations of the donor substrate (locust bean gum), the acceptor (2-hydroxyethyl methacrylate), and the enzyme load to evaluate the impact on product yield. rsc.orgsemanticscholar.org High concentrations of a substrate can sometimes lead to inhibition, negatively impacting reaction rates and yields. numberanalytics.com Therefore, determining the optimal substrate and enzyme concentrations is a key step in process optimization. numberanalytics.comrsc.org

Below is a data table summarizing optimized conditions from various studies on manno-oligosaccharide and mannan synthesis.

| Enzyme/Organism | Substrate(s) | Parameter Optimized | Optimal Value | Product | Reference |

| Glycoside Phosphorylase TM1225 | D-mannose 1-phosphate, this compound | Temperature | 60 °C | β-1,4-Mannan (DP > 6) | acs.org |

| Glycoside Phosphorylase TM1225 | D-mannose 1-phosphate, this compound | pH | 6.0 | β-1,4-Mannan (DP > 6) | acs.org |

| Aspergillus sojae AsT3 | Coffee Wastes | Temperature | 30 °C | β-Mannanase | doi.org |

| Aspergillus sojae AsT3 | Coffee Wastes | pH | 4.0 | β-Mannanase | doi.org |

| β-Mannanase TrMan5A | Locust Bean Gum, HEMA | Substrate/Enzyme Conc. | Varied | Mannosyl Acrylates | rsc.orgsemanticscholar.org |

DP: Degree of Polymerization; HEMA: 2-hydroxyethyl methacrylate (B99206)

Renewable Biomass as Glycosyl Donor Substrates in this compound Synthesis

The synthesis of this compound and other valuable oligosaccharides is increasingly shifting towards the use of renewable and abundant plant biomass as starting materials. rsc.orgsemanticscholar.org This approach aligns with the principles of green chemistry, aiming to replace fossil resources in the production of chemicals and materials. rsc.orgsemanticscholar.orgasm.org Hemicellulose, a major component of plant cell walls, represents a vast and largely underutilized resource for biocatalysis. rsc.orgsemanticscholar.orgasm.org Mannans, a type of hemicellulose, are particularly relevant as they serve as a direct source of mannose units for enzymatic synthesis. researchgate.net

Various forms of mannan-rich biomass are employed as glycosyl donor substrates. These include:

Locust Bean Gum (LBG): A galactomannan (B225805) derived from the seeds of the carob tree, it is a well-defined and commercially available substrate used in many enzymatic synthesis studies. rsc.orgsemanticscholar.org

Softwood Hemicellulose: A more complex polysaccharide known as O-acetyl-galactoglucomannan (AcGGM), it is the primary hemicellulose in softwoods and represents a significant potential feedstock. rsc.orgsemanticscholar.org

Ivory Nut Mannan: A source of pure, linear mannan that has been used as a starting material for the enzymatic synthesis of alkyl-glycosides. rsc.org

Agro-industrial Wastes: Significant quantities of mannan-containing residual biomass are generated from various agricultural processes. researchgate.net Examples include palm kernel cake (PKC), copra meal (CM), and pineapple pulp (PP), which can be valorized through enzymatic conversion into prebiotic manno-oligosaccharides. researchgate.net

The following table details various renewable biomass sources and their constituent mannans used in enzymatic synthesis.

| Biomass Source | Type of Mannan | Common Application | Reference |

| Locust Bean Gum (LBG) | Galactomannan | Donor substrate for mannosyl acrylate (B77674) synthesis | rsc.orgsemanticscholar.org |

| Softwood | O-acetyl-galactoglucomannan (AcGGM) | Donor substrate for mannosyl acrylate synthesis | rsc.orgsemanticscholar.org |

| Ivory Nut | Linear Mannan | Donor substrate for alkyl-glycoside synthesis | rsc.org |

| Palm Kernel Cake (PKC) | Galactomannan | Production of manno-oligosaccharides | researchgate.net |

| Copra Meal (CM) | Mannan | Production of manno-oligosaccharides | researchgate.net |

| Pineapple Pulp (PP) | Mannan | Production of manno-oligosaccharides | researchgate.net |

Comprehensive Structural Characterization and Elucidation of Mannohexaose and Its Complexes

Spectroscopic Methodologies for Mannohexaose

Spectroscopic techniques are fundamental in elucidating the intricate structural details of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful tools in this analytical arsenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement and linkage of the mannose units within this compound. Both ¹H and ¹³C NMR provide critical data for structural elucidation.

In a study of a cell-wall mannan (B1593421) from Saccharomyces kluyveri, 2D homonuclear Hartmann-Hahn spectroscopy, along with other NMR techniques, was instrumental in determining the structure of this compound. capes.gov.brnih.gov The chemical shifts of anomeric protons (H1) and other protons within the mannose rings provide information about the glycosidic linkages (e.g., α-1,2, α-1,3, α-1,6) between the monosaccharide units. capes.gov.brnih.gov For instance, the H1 proton chemical shift of an α-1,2-linked mannose unit is influenced by the presence of an adjacent α-1,6 linkage. capes.gov.brnih.gov

Furthermore, ¹H NMR has been used to analyze the products of enzymatic reactions involving this compound. For example, when this compound is a substrate for mannan O-acetyltransferases, ¹H NMR can detect the addition of acetyl groups by identifying characteristic resonance signals for the methyl protons of the acetyl groups (around 2.06–2.22 ppm) and shifts in the signals of mannosyl residues undergoing 2-O- and 3-O-acetylation (in the 4.85–5.60 ppm range). researchgate.net Analysis of a benzoylhydrazine derivative of β-mannohexaose by ¹H NMR has also been used to confirm the inverting mechanism of certain glycoside hydrolases by detecting the formation of the α-anomer upon cleavage. cazypedia.org

Table 1: Representative ¹H NMR Chemical Shifts for Acetylated this compound

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| Methyl protons of acetyl groups | 2.06 - 2.22 |

| 2-O-acetylated mannosyl residues | 4.85 - 5.60 |

| 3-O-acetylated mannosyl residues | 4.85 - 5.60 |

Data sourced from studies on mannan O-acetyltransferase activity. researchgate.net

Mass Spectrometry (MS) Techniques for Oligomer Composition Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to analyze the composition of manno-oligosaccharide mixtures.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently employed for the analysis of this compound and its derivatives. In studies of mannan O-acetyltransferase activity, MALDI-TOF MS can identify the products of enzymatic reactions. For instance, when this compound (Man6) is incubated with acetyl-coenzyme A and a suitable enzyme, the resulting mass spectrum can show a peak for the original this compound (e.g., at an m/z of 1013) along with peaks corresponding to the addition of one, two, or three acetyl groups, with each addition increasing the mass by 42 Da. researchgate.netoup.com This technique has also been used to analyze the oligomers produced from the enzymatic digestion of glucomannans. oup.comoup.com

Electrospray Ionization (ESI) MS is another valuable tool for analyzing this compound. It can be used to accurately determine the composition of manno-oligosaccharides in hydrolysates. researchgate.net In positive ion mode, this compound is often detected as a sodiated molecular ion [M+Na]⁺ at an m/z of 1013. researchgate.net ESI-MS has also been used to monitor the release of mannose during the hydrolysis of this compound. researchgate.net

Table 2: MALDI-TOF MS Data for Acetylated this compound

| Ion | Description | Observed m/z |

|---|---|---|

| [Man₆+Na]⁺ | This compound | 1013 |

| [Man₆(Ac)+Na]⁺ | This compound + 1 acetyl group | 1055 |

| [Man₆(Ac)₂+Na]⁺ | This compound + 2 acetyl groups | 1097 |

| [Man₆(Ac)₃+Na]⁺ | This compound + 3 acetyl groups | 1139 |

Data from analysis of mannan O-acetyltransferase reaction products. researchgate.netoup.com

Chromatographic and Electrophoretic Techniques for this compound Analysis

Chromatographic and electrophoretic methods are essential for the separation, quantification, and purification of this compound from complex mixtures.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and high-resolution technique widely used for the analysis of manno-oligosaccharides, including this compound. vulcanchem.com This method allows for the separation and quantification of complex mixtures of carbohydrates without the need for derivatization. vulcanchem.comlcms.cz

HPAEC-PAD is frequently used to monitor the enzymatic hydrolysis of mannans and manno-oligosaccharides. iucr.orgbiorxiv.org For example, it can be used to track the degradation of this compound over time by a specific enzyme, revealing the formation of smaller oligosaccharides such as mannobiose, mannotriose, and mannotetraose (B12350835). plos.orgnih.gov The technique is also effective in identifying and quantifying this compound in the hydrolysates of various mannan-containing biomass, such as locust bean gum and copra meal. scienggj.org

Size-Exclusion Chromatography (SEC) for Oligomer Distribution

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography, separates molecules based on their size in solution. bio-rad.com It is a valuable technique for determining the oligomer distribution in a sample of manno-oligosaccharides and for isolating this compound.

SEC can be used to analyze the products of mannan hydrolysis, separating the resulting oligosaccharides by their degree of polymerization. plos.org For instance, the degradation of a debranched β-1,4 mannan can be monitored by SEC to observe the formation of smaller manno-oligosaccharides. plos.org Furthermore, SEC coupled with on-line viscometry has been used to determine the solution conformational entropy of manno-oligosaccharides, including this compound. nist.gov

Thin-Layer Chromatography (TLC) for Hydrolytic Products

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for the qualitative analysis of the products of mannan hydrolysis. smujo.id It is often used to visualize the formation of various manno-oligosaccharides, including this compound, from the enzymatic degradation of different mannan substrates like locust bean gum and konjac glucomannan. smujo.idresearchgate.netresearchgate.net

In a typical TLC analysis, a standard mixture of manno-oligosaccharides (from mannose up to this compound) is run alongside the hydrolysate samples on a silica (B1680970) gel plate. smujo.idresearchgate.netnih.gov After development with a suitable solvent system, such as n-butanol/acetic acid/water, the separated oligosaccharides are visualized using a reagent like a mixture of diphenylamine, aniline, and phosphoric acid in acetone. nih.govui.ac.id This allows for the identification of this compound and other oligosaccharides in the sample by comparing their retention factors (Rf values) to those of the standards. ui.ac.id

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and characterization of oligosaccharides, including this compound. Its high efficiency, rapid analysis time, and low sample consumption make it well-suited for the study of complex carbohydrate mixtures. csic.es CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge, size, and shape. fluigent.com For neutral oligosaccharides like this compound, derivatization with a charged fluorescent dye, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is often employed to impart a charge and enable detection by laser-induced fluorescence (LIF). d-nb.infonih.gov

Research has demonstrated the utility of CE in analyzing the hydrolysis of this compound by various enzymes. For instance, CE analysis of the hydrolysis products of APTS-labeled this compound by a GH2 family enzyme revealed the production of mannobiose and mannotriose, confirming an endo-acting mechanism. researchgate.net Similarly, capillary zone electrophoresis has been used to study the cleavage patterns of manno-oligosaccharides (M2-M6) by an exo-β-mannanase, with results indicating a preference for longer substrates like mannopentaose (B12321251) and this compound. researchgate.net

The separation of isomeric oligosaccharides is a significant challenge in carbohydrate analysis. CE, particularly when coupled with specific selectors like borate, can achieve the separation of positional isomers. d-nb.inforsc.orgmdpi.com This capability is crucial for the detailed structural characterization of this compound and its derivatives. Furthermore, CE has been used in conjunction with mass spectrometry (MALDI-TOF-MS) for the in-depth structural analysis of mannooligosaccharide caps (B75204) from mycobacterial lipoarabinomannans. nih.gov This combination allows for the separation of labeled oligosaccharides by CE, followed by collection and detailed mass analysis. nih.gov

X-ray Crystallography and Structural Biology for this compound-Ligand Complexes

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of this compound in complex with proteins, providing atomic-level insights into the molecular recognition mechanisms. These studies are fundamental to understanding how proteins, such as carbohydrate-binding modules (CBMs) and enzymes, specifically interact with this compound.

A prominent example is the structural analysis of CBM29-2 from Piromyces equi in complex with this compound. The crystal structure, determined at 1.5 Å resolution, reveals that this compound binds in an extended cleft on the protein's surface. pnas.org The interaction is characterized by a β-jelly-roll fold in the protein and specific hydrogen bonds between the protein and the this compound molecule. pnas.orgcazypedia.org The this compound adopts an undistorted 4C1 chair conformation within the binding site. pnas.org

Crystal structure studies of an oligopeptide ABC transport system have also shed light on this compound recognition and binding, explaining how bacteria can efficiently capture mannooligosaccharides. vulcanchem.comrcsb.org These structures reveal that ligand affinity and specificity can be encoded in different regions of the binding site. rcsb.org

The following table summarizes key crystallographic data for several this compound-protein complexes.

| Protein Complex | PDB ID | Resolution (Å) | Space Group | Key Structural Features |

| CBM29-2 with this compound | 1GWL cazypedia.org | 1.50 | C2 | β-jelly-roll fold, extended binding groove. pnas.org |

| CsCBM27-1 with this compound | 1PMJ nih.gov | 1.06 | Not specified | β-sandwich jellyroll fold, binding via tryptophan residues. nih.gov |

| TmCBM27 with this compound | Not specified | 1.60 | Not specified | Reveals the basis for mannan specificity. york.ac.ukresearchgate.net |

| Oligopeptide-binding protein (TM1226) with this compound | 4PFW rcsb.org | 2.20 | Not specified | Clarifies structural basis of gene functionalization for ligand transport. rcsb.org |

These crystallographic studies provide a static yet highly detailed picture of the interactions governing the specificity of this compound binding to various proteins.

Computational Modeling and Simulation for this compound Interactions

Computational modeling and simulation techniques offer dynamic insights into the behavior of this compound and its interactions with proteins, complementing the static information from experimental methods like X-ray crystallography. These approaches can explore conformational flexibility, binding energetics, and the dynamics of recognition processes.

Coarse-Grained Models for Hexaose-Protein Complexes

Coarse-grained (CG) modeling simplifies the representation of molecules, allowing for the simulation of larger systems over longer timescales than are accessible with all-atom models. pan.plresearchgate.net In the context of this compound-protein complexes, CG models have been developed to study their interactions and dynamics. nih.govresearchgate.net

One approach involves representing each monosaccharide unit as a single effective particle, often centered on the C4 atom. pan.plnih.govresearchgate.net This simplification facilitates the study of interactions with proteins that are also described by α-C based CG models. pan.plnih.gov All-atom simulations are used to derive the effective parameters, such as stiffness constants and non-bonded interaction potentials, for the CG model. nih.govresearchgate.netuiuc.edu

Studies using CG models of hexaose-Man5B complexes have shown that the interactions between the sugar and the protein can be significantly stronger than the hydrogen bonds within the protein itself. pan.plnih.govresearchgate.net Specifically, the contact energies for this compound were found to be about twice as strong as proteinic hydrogen bonds. pan.plnih.govresearchgate.net These models have successfully captured the fluctuational dynamics of the complexes, showing results that are consistent with more detailed all-atom simulations. pan.plnih.gov

All-Atom Simulations for Fluctuational Dynamics

All-atom molecular dynamics (MD) simulations provide a highly detailed view of the fluctuational dynamics of this compound and its protein complexes. researchgate.net In these simulations, every atom is explicitly represented, allowing for a precise description of molecular motions and interactions. acs.orgnih.gov

MD simulations of the enzyme Man5B in complex with this compound have been used to analyze the root mean square deviation (RMSD) of the protein and the ligand. researchgate.net These simulations show that the binding of this compound stabilizes the protein, as indicated by a reduced RMSD of the enzyme. researchgate.net The simulations also reveal the flexibility of the this compound chain within the catalytic site, with the unbound sugars at the end of the chain moving freely in the solvent. researchgate.net

Furthermore, MD simulations have been employed to study the flexibility of specific residues, such as tryptophans in the binding sites of β-mannanases, and their interactions with this compound. mdpi.com These simulations can reveal conformational changes in the protein upon ligand binding. For example, simulations of the MeMan5A β-mannanase showed that a key tryptophan residue changes its position upon this compound binding. mdpi.com The CHARMM and GLYCAM force fields are commonly used for such simulations of protein-carbohydrate complexes. pan.plnih.gov

The following table lists the chemical compounds mentioned in this article.

Enzymatic Degradation and Metabolic Pathways of Mannans and Mannohexaose

Glycoside Hydrolase Families Involved in Mannohexaose Hydrolysis

The enzymatic hydrolysis of this compound is carried out by several families of glycoside hydrolases, each with distinct modes of action and substrate specificities. These enzymes are essential for the complete degradation of mannans to metabolizable monosaccharides.

β-Mannanases (EC 3.2.1.78) and Specificity Towards this compound

β-Mannanases are endo-acting enzymes that randomly cleave the internal β-1,4-mannosidic linkages within the mannan (B1593421) backbone. asm.orgnih.gov These enzymes are classified into several GH families, including GH5, GH26, GH113, and GH134. u-tokyo.ac.jpmdpi.complos.org Their action on mannan polymers produces a range of mannooligosaccharides (MOS), including this compound.

The specificity of β-mannanases towards this compound varies among different enzymes and families. For instance, a GH26 mannanase (B13387028) from Podospora anserine (B1665513), PaMan26A, hydrolyzes this compound to produce mannobiose and mannotetraose (B12350835) as the predominant sugars. up.ac.zanih.govresearchgate.net Similarly, a novel GH134 β-1,4-mannanase, Man134A, from Aspergillus nidulans demonstrates high catalytic efficiency towards this compound, converting it primarily into mannobiose, mannotriose, and mannotetraose, with mannotriose being the main product. nih.gov The GH5 β-mannanase TaMan5 from Trichoderma asperellum can rapidly degrade this compound, yielding mainly mannobiose. frontiersin.org

Some β-mannanases, like Man113A from Alicyclobacillus sp. strain A4 (GH113), exhibit high catalytic efficiency on mannooligosaccharides, with a preference for this compound and mannopentaose (B12321251) over smaller oligosaccharides. asm.org This enzyme requires a minimum of four sugar units for efficient catalysis. asm.org Experimental data has also shown that the enzyme Man5B is more efficient at degrading this compound than mannotetraose, which may be related to the greater flexibility of the substrate at the 5th and 6th sugar positions. nih.gov

| Enzyme | GH Family | Source Organism | Major Hydrolysis Products from this compound |

|---|---|---|---|

| PaMan26A | GH26 | Podospora anserine | Mannobiose, Mannotetraose up.ac.zanih.govresearchgate.net |

| Man134A | GH134 | Aspergillus nidulans | Mannobiose, Mannotriose, Mannotetraose (Mannotriose is predominant) nih.gov |

| TaMan5 | GH5 | Trichoderma asperellum | Mannobiose frontiersin.org |

| Man113A | GH113 | Alicyclobacillus sp. strain A4 | Mannobiose, Mannotriose asm.org |

| RsMan26C | GH26 | Reticulitermes speratus symbiont | Mannose, Mannobiose, Mannotriose nih.gov |

Exo-acting Glycoside Hydrolases (e.g., GH113 Clade 1 Representatives) on this compound

Exo-acting glycoside hydrolases cleave sugar units from the ends of polysaccharide chains. In the context of mannan degradation, these enzymes are crucial for the complete breakdown of mannooligosaccharides like this compound into mannose.

Within the GH113 family, some members exhibit exo-acting activity. For example, five representatives from Clade 1 of the GH113 family have been shown to act on this compound in an exo-manner. plos.orgresearchgate.net The degradation of this compound by these enzymes, such as EDP22100, was monitored, revealing their ability to process this oligosaccharide. plos.orgresearchgate.net The end-products of this degradation by other Clade 1 enzymes like AGY82530 and AGF59019 after overnight incubation with this compound were also analyzed, confirming their exo-activity. plos.orgresearchgate.net

Another example is the GH26 enzyme from Cellvibrio japonicus, CjMan26C, which is an exo-mannanase that releases mannobiose from the non-reducing end of mannan and mannooligosaccharides. nih.gov This unique exo-mode of action, releasing a disaccharide instead of mannose, represents a novel activity in mannan degradation. nih.gov

β-Mannosidases and Related Accessory Enzymes in Mannan Degradation

β-Mannosidases (EC 3.2.1.25) are exo-hydrolases that play a vital role in the final stages of mannan degradation. u-tokyo.ac.jp They catalyze the hydrolysis of β-1,4-linked mannose residues from the non-reducing end of mannooligosaccharides, producing mannose. u-tokyo.ac.jpnih.gov These enzymes are found in GH families 1, 2, and 5. u-tokyo.ac.jpnih.gov

While β-mannanases break down large mannan polymers into smaller oligosaccharides like this compound, β-mannosidases act on these smaller fragments. researchgate.net The classical microbial strategy for mannan depolymerization involves the synergistic action of endo-1,4-β-mannanases and β-mannosidases. nih.gov An exo-β-mannanase from the GH2 family, XacMan2A, from Xanthomonas axonopodis pv. citri, can efficiently hydrolyze both mannooligosaccharides and β-mannan into mannose, showing a progressive increase in hydrolysis rates from mannobiose to this compound. nih.gov

Accessory enzymes, such as α-galactosidases and acetyl mannan esterases, are also critical for the complete degradation of complex, substituted mannans. u-tokyo.ac.jp α-Galactosidases remove galactose side chains, while acetyl mannan esterases remove acetyl groups, both of which can hinder the action of β-mannanases and β-mannosidases. up.ac.zanih.gov

Synergistic Actions of Mannanolytic Enzymes in this compound Release

The efficient breakdown of complex mannans into simple sugars is rarely the work of a single enzyme. Instead, it involves the synergistic collaboration of various mannanolytic enzymes. This synergy is essential for overcoming the structural complexity and recalcitrance of plant cell wall mannans.

The synergistic actions can be categorized as homeosynergism, which occurs between enzymes acting on the mannan backbone like β-mannanases and β-mannosidases, and heterosynergism, which is the synergy between a backbone-cleaving enzyme and a side-chain-cleaving enzyme, such as an α-galactosidase. nih.gov For example, the combined action of a novel β-1,4-mannanase, Man134A, and another endo-β-1,4-mannanase, Man5C, from Aspergillus nidulans shows synergistic activity towards β-mannans. nih.gov

The release of this compound itself is a product of the initial endo-hydrolysis of longer mannan chains by β-mannanases. Subsequently, the synergistic action of different mannanases and exo-acting enzymes leads to the further degradation of this compound. For instance, the degradation of locust bean gum by a β-mannanase from Bacillus pumilus GBSW19 resulted in a mixture of mannooligosaccharides, including this compound. researchgate.net

Oligomeric Distribution of Degradation Products from this compound Substrates

The specific breakdown products resulting from the enzymatic hydrolysis of this compound depend on the mode of action of the particular enzyme.

Endo-acting β-mannanases typically produce a mixture of smaller mannooligosaccharides. For example, the GH26 mannanase PaMan26A from Podospora anserine hydrolyzes this compound into mannobiose and mannotetraose. up.ac.zanih.govresearchgate.net A GH5 mannanase from Trichoderma asperellum, TaMan5, primarily yields mannobiose from this compound. frontiersin.org The novel GH134 β-1,4-mannanase Man134A converts this compound into mannobiose, mannotriose, and mannotetraose. nih.gov

Exo-acting enzymes release specific units from the non-reducing end. The GH26 exo-mannanase CjMan26C uniquely releases mannobiose from this compound. nih.gov Other exo-acting enzymes, like β-mannosidases, would ultimately break down this compound and its smaller products into mannose. u-tokyo.ac.jpacs.org

The hydrolysis of this compound by a β-mannanase from Bacillus sp. was capable of hydrolyzing this compound. researchgate.net A study on a thermostable β-mannanase from Aspergillus terreus ARSA showed that the degradation of locust bean gum produced a mixture of mannotriose, mannotetraose, mannopentaose, and this compound. ekb.eg

| Enzyme/Enzyme Family | Mode of Action | Primary Degradation Products from this compound | Reference |

|---|---|---|---|

| GH26 β-Mannanase (PaMan26A) | Endo-acting | Mannobiose, Mannotetraose | up.ac.zanih.govresearchgate.net |

| GH5 β-Mannanase (TaMan5) | Endo-acting | Mannobiose | frontiersin.org |

| GH134 β-Mannanase (Man134A) | Endo-acting | Mannobiose, Mannotriose, Mannotetraose | nih.gov |

| GH26 Exo-mannanase (CjMan26C) | Exo-acting | Mannobiose | nih.gov |

| GH2 β-Mannosidase (XacMan2A) | Exo-acting | Mannose (from progressive hydrolysis) | nih.gov |

This compound in Microbial Mannan Metabolism Pathways

In microbial ecosystems, such as the human gut, the breakdown of dietary mannans is a community effort. Primary degraders, often from the phylum Bacteroidetes, use extracellular β-mannanases to break down large mannans into smaller mannooligosaccharides, including this compound. asm.org

These liberated mannooligosaccharides then become available to other members of the microbial community through cross-feeding. For example, the beneficial gut bacterium Faecalibacterium prausnitzii can take up and metabolize various β-mannooligosaccharides, including this compound. asm.org This bacterium possesses specialized β-MOS utilization loci (FpMULs) that encode proteins for the import and intracellular degradation of these oligosaccharides. asm.org Once inside the cell, enzymes like α-galactosidases and exo-oligomannosidases process the oligosaccharides into monosaccharides like galactose and mannose, which can then enter central metabolic pathways. asm.org

The metabolism of mannose itself involves a series of enzymatic reactions. maayanlab.cloud In some bacteria, like Ruminococcus albus, a unique pathway involving cellobiose (B7769950) 2-epimerase and mannoside phosphorylases is used for mannan metabolism. nih.gov This highlights the diverse strategies microbes have evolved to utilize mannan-derived oligosaccharides like this compound.

Molecular Recognition and Biological Interactions of Mannohexaose

Mannohexaose as a Ligand for Carbohydrate-Binding Modules (CBMs)

This compound is a key ligand for certain families of Carbohydrate-Binding Modules (CBMs), which are non-catalytic domains of carbohydrate-active enzymes that facilitate the localization of these enzymes to their specific polysaccharide substrates. cazypedia.orgfrontiersin.org CBMs that bind to soluble single glycan chains like this compound are classified as type B CBMs. mdpi.com The interaction is often enthalpically driven, which is typical for CBMs that recognize soluble ligands. mdpi.com

A prominent example is the CBM29 family, found in a noncatalytic protein (NCP1) from the anaerobic fungus Piromyces equi. cazypedia.orgpnas.org This organism's cellulosome—a multienzyme complex—is highly efficient at degrading the plant cell wall, and the CBM29 modules play a pivotal role by targeting the complex to various polysaccharides, including mannans and glucomannans. pnas.org The two CBMs in NCP1, CBM29-1 and CBM29-2, both bind to this compound, and their cooperative action results in a much higher affinity for polysaccharides like glucomannan, demonstrating a classical avidity effect. mdpi.com

| CBM | Family | Source Organism/Protein | Key Structural & Binding Features | Reference |

|---|---|---|---|---|

| CBM29-2 | CBM29 | Piromyces equi (NCP1 protein) | β-jelly-roll fold with an extended binding groove. Exhibits promiscuous binding to both this compound and cellohexaose. | cazypedia.orgpnas.org |

| CBM80 | CBM80 | Ruminococcus flavefaciens | Recognizes β-mannans. Ligand recognition is heavily dependent on tryptophan residues. | rcsb.orgacs.org |

| CBM35 | CBM35 | Cellvibrio japonicus (Man5C) | Binds mannopentaose (B12321251) in a narrow cleft formed by loops. Undergoes significant conformational change upon ligand binding. | wikipedia.org |

The structural basis for the recognition of this compound by CBMs has been elucidated through X-ray crystallography. In the case of CBM29-2 from Piromyces equi, the protein adopts a classic β-jelly-roll topology, creating a concave surface with an extended binding groove where the this compound molecule sits. cazypedia.orgpnas.org

A key feature of this interaction is the presence of a hydrophobic platform within the binding cleft, formed by several aromatic amino acid residues. mdpi.com In CBM29-2, three aromatic residues are positioned to form CH-π stacking interactions with the α-face of alternating mannosyl rings (specifically residues 2, 4, and 6) of this compound. mdpi.com This orientation of aromatic residues provides a template that complements the conformation of the sugar polymer. pnas.org Building on this hydrophobic framework, discrete hydrogen bonds, such as those to the O3 and O6 hydroxyls of the mannose units, confer additional specificity. mdpi.compnas.org

CBMs exhibit a fascinating balance between specificity and promiscuity, a feature well-exemplified by CBM29-2's interaction with this compound. This module can discriminate strongly against certain polysaccharides while remaining promiscuous toward both β-1,4-linked manno-oligosaccharides (like this compound) and gluco-oligosaccharides (like cellohexaose). frontiersin.orgpnas.org This flexibility is thought to be advantageous for targeting heterogeneous plant cell wall polysaccharides like glucomannan. pnas.org

The structural key to this promiscuity lies in the plasticity of the interactions with the 2-hydroxyl group of the sugar ring. pnas.org This hydroxyl group's stereochemistry (axial in mannose, equatorial in glucose) is the defining difference between the two sugars. CBM29-2 accommodates both configurations through flexible and minimal direct interactions with this position, allowing it to recognize both types of ligands. mdpi.compnas.org

The specificity can, however, be dramatically altered by subtle changes to the protein. A single amino acid substitution in CBM29-2 (E78R) abolishes its ability to bind this compound while retaining its affinity for cellohexaose. mdpi.com The structural reason for this is that the mutation leads to a steric clash with the axial 2-hydroxyl of mannose, preventing it from binding in the cleft. cazypedia.orgmdpi.com

Structural Basis of this compound-CBM Interactions

This compound Interactions with Microbial Adhesins and Fimbriae

This compound and other mannose-containing oligosaccharides are recognized by adhesins on the surface of various microbes, facilitating their attachment to host cells. A well-studied example is the FimH adhesin, located at the tip of type 1 fimbriae on uropathogenic Escherichia coli (UPEC). mdpi.complos.org These fimbriae are hair-like organelles that play a critical role in the colonization of host tissues, such as the bladder, by binding to mannosylated glycoprotein (B1211001) receptors on the cell surface. mdpi.complos.org

The FimH adhesin has a lectin domain with a deep mannose-binding pocket. plos.org The interaction is characterized by a "catch-bond" mechanism, where the bond between FimH and mannose is paradoxically strengthened under the shear force of fluid flow, such as urine. mdpi.comnih.gov This allows the bacteria to remain securely attached despite the flushing action of extracellular fluids. While much of the research specifies D-mannose as the binding partner, the natural targets are oligomannosidic structures on host glycoproteins, and the principles of recognition extend to mannose-containing oligosaccharides. plos.orgnih.gov

This compound in Glycan-Glycan Recognition Processes

Glycan-glycan interactions are an emerging paradigm in cell recognition, complementing the more extensively studied protein-glycan interactions. mdpi.com These processes are typically mediated by highly polyvalent but low-affinity interactions between specific oligosaccharide motifs on opposing cell surfaces, which collectively generate strong and specific adhesion. mdpi.com

However, direct evidence specifically implicating this compound as a recognition motif in glycan-glycan interactions is not prominent in the current scientific literature. While the principles of glycan-glycan binding have been established for other carbohydrate structures, such as the Lewis X antigen in mammals and large, fucosylated glycans in marine sponges, similar homophilic or heterophilic interactions involving this compound chains have not been extensively documented. mdpi.com The study of glycan recognition remains a complex field, and the potential roles for specific oligosaccharides like this compound in such processes represent an area for future investigation.

Protein-Mannohexaose Intermolecular Interaction Networks

The binding of this compound to a protein is a complex event stabilized by an extensive network of non-covalent intermolecular interactions. These networks are critical for the stability and specificity of the recognition event.

The primary interactions involved are:

CH-π Interactions : These hydrophobic interactions occur between the C-H groups on the faces of the mannose pyranose rings and the electron-rich π systems of aromatic amino acid side chains (Tryptophan, Tyrosine, Phenylalanine) in the protein's binding site. mdpi.comoup.com These stacking interactions are fundamental to aligning the oligosaccharide in the binding cleft of many CBMs. mdpi.com

Hydrogen Bonds : A network of hydrogen bonds forms between the hydroxyl groups of this compound and polar amino acid residues (e.g., Aspartate, Glutamate, Arginine, Asparagine) as well as the protein backbone. nih.govnih.gov These can be direct protein-sugar bonds or water-mediated bonds, where a water molecule bridges the interaction. nih.gov Studies on CBM29-2 show that direct hydrogen bonds are pivotal for binding affinity. nih.gov

Analysis of the this compound-bound structures of proteins like the Thermoanaerobacter-like mannan-binding proteins (tmMnBP3 and tmMnBP6) reveals that the interaction network is not uniform across the oligosaccharide chain. nih.gov The terminal sugar rings often form the largest number of hydrogen bonds and have the most extensive interaction surface, while the internal rings may have fewer direct contacts with the protein. nih.gov This intricate and distributed network of interactions ensures both tight binding and the correct orientation of the oligosaccharide for biological function.

| Interaction Type | Participating Protein Residues | Participating Ligand Moiety | Function/Significance | Reference |

|---|---|---|---|---|

| CH-π Stacking | Aromatic residues (e.g., Trp, Tyr) | Pyranose rings of mannose units | Provides a hydrophobic platform; crucial for aligning the oligosaccharide in the binding cleft. | mdpi.comoup.com |

| Direct Hydrogen Bonds | Polar/charged residues (e.g., Glu, Arg, Asn) | Hydroxyl groups (O2, O3, O6) of mannose units | Confers specificity and contributes significantly to binding affinity. | nih.govnih.gov |

| Water-mediated Hydrogen Bonds | Polar residues | Hydroxyl groups of mannose units | Increases plasticity of the interaction, allowing for accommodation of different ligand conformations. | nih.gov |

| Ligand-mediated Dimerization | Two protein molecules (e.g., E78R mutant of CBM29-2) | Entire cellohexaose chain (related oligosaccharide) | A novel recognition mechanism where the oligosaccharide is sandwiched between two protein molecules. |

Functional Roles of Mannohexaose in Cellular and Host Microbe Systems

Mannohexaose Involvement in Cell Signaling Pathways

Cell signaling is a fundamental process where cells communicate with each other through signals, which are then relayed within the cell to elicit a specific response. ksumsc.com This process involves the recognition of a signal by a receptor, followed by the transduction of this external signal into an intracellular message, often involving the amplification and generation of second messengers. ksumsc.com

This compound and other mannan-related structures are implicated in these signaling cascades, particularly in the context of the immune system. For instance, in the fungal pathogen Candida albicans, the outer layer of the cell wall is rich in glycosylated mannoproteins, which are the first point of contact with the host's immune system. nih.gov These mannan (B1593421) structures, including this compound, can be recognized by pattern recognition receptors (PRRs) on immune cells, triggering signaling pathways that lead to an immune response. numberanalytics.comnih.gov

The recognition of these sugar structures by PRRs like Toll-like receptors (TLRs) initiates a signaling cascade involving various intracellular adaptors. cellsignal.com This ultimately leads to the activation of pathways such as the MAP kinase and NF-κB signaling pathways, which are crucial for producing inflammatory cytokines and other molecules that mediate the immune defense. cellsignal.com The specific structure of the mannan, including the presence of this compound, can influence which PRRs are activated and thus tailor the subsequent immune response. nih.gov

This compound as a Mediator in Host-Pathogen Recognition and Adhesion

The interaction between a host and a pathogen often begins with the recognition and adhesion of the pathogen to host cells. This compound, as a component of the cell surface of various microbes, plays a critical role in this initial stage of infection.

Role in Fungal Cell Wall Integrity and Adhesion (e.g., Candida albicans)

In the opportunistic fungal pathogen Candida albicans, the cell wall is a dynamic structure essential for its shape, protection, and interaction with the host. nih.gov The outermost layer of this wall is composed of mannoproteins, which are heavily glycosylated with mannan polysaccharides. nih.gov this compound is a key structural component of these mannans. nih.govcapes.gov.brcdnsciencepub.com

Specifically, this compound has been identified as a potent inhibitor of the precipitin reaction between antibodies specific for C. albicans serotype A and the corresponding mannan, suggesting it is a critical part of the antigenic determinant. nih.gov The structure of this this compound, containing one terminal α(1-3) linkage and four α(1-2) linkages, is believed to be responsible for the specificity of antigenic factor 6. nih.gov

Furthermore, specific determinants within the mannan of C. albicans serotype A, which involve this compound, are significantly involved in the fungus's ability to adhere to human buccal epithelial cells. nih.gov Mutants of C. albicans that are deficient in these antigenic structures, and consequently have a reduced amount of this compound, show a significantly decreased ability to adhere to host cells. nih.gov This highlights the direct role of this compound in mediating the adhesion of C. albicans to host tissues, a crucial step in the initiation of infection. The α-1,6-mannose backbone of the cell wall mannan, of which this compound is a part, has been shown to be necessary for the pathogenesis of C. albicans by shielding the underlying β-(1,3)-glucan from recognition by the host's Dectin-1 receptor. plos.org

Modulation of Bacterial Adhesion Mechanisms

This compound and other manno-oligosaccharides (MOS) can also influence the adhesion of bacteria to host cells. nih.govresearchgate.netfrontiersin.org Enteropathogenic bacteria like Escherichia coli and Klebsiella pneumoniae often possess type-1 fimbriae, which are adhesins that bind to mannose sequences on the surface of host cells. nih.gov This binding can be blocked by mannose and mannose-based oligomers, including this compound, in a dose-dependent manner. nih.gov By competing with the mannose receptors on host cells, MOS can prevent bacterial attachment, suggesting a potential therapeutic strategy against bacterial infections. nih.govresearchgate.netfrontiersin.org

Studies have shown that oligosaccharides derived from palm kernel cake, which include this compound, can enhance the inhibition of Salmonella enterica Serovar Enteritidis adherence to Caco-2 cells in vitro. mdpi.com The smaller degree of polymerization (DP) oligosaccharides (DP ≤ 6), which includes this compound, demonstrated the highest capability in preventing the attachment of S. Enteritidis to epithelial cells. mdpi.com

This compound Effects on Microbial Growth and Metabolism

Beyond its role in adhesion, this compound can also be utilized by various microorganisms as a carbon source, influencing their growth and metabolic output.

In Vitro Fermentation Characteristics and Butyrate (B1204436) Production in Microbial Models

In vitro fermentation studies using microbial models have demonstrated that manno-oligosaccharides, including this compound, can be fermented to produce short-chain fatty acids (SCFAs), such as butyrate. nih.gov Butyrate is a key energy source for intestinal epithelial cells and has been linked to various health benefits. nih.govtno.nl

One study using an in vitro model of the swine gut found that manno-oligosaccharides produced a higher amount of butyrate compared to xylo-oligosaccharides. nih.gov Interestingly, within the manno-oligosaccharides, this compound (a larger chain length MOS) produced a higher amount of butyrate. nih.gov This suggests that the chain length of the oligosaccharide influences the production of volatile fatty acids. nih.gov

Another study investigating the fermentation of resistant starch showed that while the primary starch degraders are not butyrate producers themselves, a network of cross-feeding interactions between these degraders and butyrate-producing bacteria is necessary for butyrate production. nih.gov It is plausible that a similar mechanism occurs during the fermentation of this compound.

The fermentation of mannan-oligosaccharides by the butyrate-producing gut bacterium Roseburia hominis has been studied, showing its ability to utilize these substrates. mdpi.com Although the study focused on a mixture of MOS, the disappearance of this compound after 12 hours of fermentation indicates its utilization by the gut microbiota. mdpi.com

Differential Growth Responses of Bacterial Strains to this compound

Different bacterial strains exhibit varied growth responses when cultured with this compound. A mixture of mannotetraose (B12350835) and this compound was found to inhibit the growth of E. coli. nih.govfrontiersin.org However, the same mixture did not have a significant inhibitory effect on K. pneumoniae. nih.govfrontiersin.org

In contrast, some probiotic bacterial strains, such as Streptococcus thermophilus and Bacillus subtilis, showed significantly improved growth (approximately 3-fold) in the presence of manno-oligosaccharides generated by the enzyme Man26A, which would include this compound.

Studies on Lactobacillus species have shown varied utilization of different manno-oligosaccharides. ncsu.edu For instance, the reduction in this compound concentration after culturing with Lactobacillus strains could be due to its hydrolysis into smaller oligosaccharides like mannopentaose (B12321251) and/or mannotriose. ncsu.edu

The thermophilic anaerobic bacterium Caldanaerobius polysaccharolyticus has been shown to utilize manno-oligosaccharides. nih.gov Transcriptome analysis revealed that a specific cluster of genes involved in mannan degradation is highly up-regulated during growth on mannans. nih.gov This includes a solute-binding protein with specificity for short mannose polymers, which would encompass this compound. nih.gov

The ability of different bacterial species to utilize this compound is often dependent on the presence of specific enzymes. For example, the ruminal bacterium Ruminococcus albus possesses mannoside phosphorylases that can degrade β-1,4-mannooligosaccharides. nih.gov

Interactive Data Table: Bacterial Growth Response to this compound

| Bacterial Strain | Effect of this compound | Reference |

| Escherichia coli | Growth inhibition | nih.govfrontiersin.org |

| Klebsiella pneumoniae | No significant growth inhibition | nih.govfrontiersin.org |

| Streptococcus thermophilus | Enhanced growth | |

| Bacillus subtilis | Enhanced growth | |

| Lactobacillus species | Utilized/hydrolyzed | ncsu.edu |

| Caldanaerobius polysaccharolyticus | Utilized for growth | nih.gov |

| Ruminococcus albus | Potential for degradation | nih.gov |

This compound in Plant Innate Immunity and Defense Responses

Plants, lacking the mobile immune cells of animals, depend on an innate immune system to defend against pathogens. nih.gov This system relies on the ability of individual plant cells to recognize threats and trigger a protective response. nih.gov The first layer of this defense is often initiated by the recognition of conserved molecular patterns, which can be derived from microbes (Microbe-Associated Molecular Patterns or MAMPs) or from the plant itself (Danger-Associated Molecular Patterns or DAMPs). nih.govfrontiersin.org this compound, a carbohydrate molecule composed of six mannose units, falls into the latter category, functioning as a DAMP to signal cellular damage and activate immunity. nih.govresearchgate.netnih.gov

This compound as a Danger-Associated Molecular Pattern (DAMP)

Danger-Associated Molecular Patterns (DAMPs) are endogenous molecules released from cells upon damage caused by pathogens or physical trauma. frontiersin.orgwikipedia.org These molecules act as alarm signals, recognized by surrounding cells to mount an immune response. frontiersin.org Oligosaccharides derived from the breakdown of plant cell walls are well-characterized DAMPs. frontiersin.org

Research has identified mannan oligosaccharides (MOS), with a degree of polymerization ranging from 2 to 6 (which includes mannobiose to this compound), as novel DAMPs that can trigger multiple defense responses in plants. nih.govresearchgate.netnih.gov These molecules, likely released by the enzymatic activity of pathogens degrading plant cell walls, are perceived by the plant as evidence of an attack. nih.gov The application of mannan oligosaccharides (Man2 to Man6) has been shown to be sufficient to activate defense responses in various plant species, including rice (Oryza sativa) and tobacco (Nicotiana benthamiana). frontiersin.orgdesignerglycans.com This recognition initiates pattern-triggered immunity (PTI), the first line of inducible defense in plants, leading to a broad-spectrum resistance against pathogens. nih.govfrontiersin.org The perception of these mannan-based DAMPs effectively primes the plant, preparing it to fend off infections. researchgate.net For instance, treatment with MOS has been shown to confer resistance in rice against Xanthomonas oryzae and in tobacco against Phytophthora nicotianae. nih.govnih.gov

Induction of Reactive Oxygen Species (ROS) and Mitogen-Activated Protein Kinase (MAPK) Cascades by this compound

Upon recognition of a DAMP like this compound, a complex signaling network is activated within the plant cell. Key components of this network include the rapid generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov

Reactive Oxygen Species (ROS) Production: ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻), are highly reactive molecules that, at low concentrations, function as critical signaling molecules in plants. mdpi.comnih.govmdpi.com Following the perception of mannan oligosaccharides (including this compound), a significant and rapid generation of ROS is observed in plant cells. nih.govnih.govfrontiersin.org This oxidative burst is a hallmark of successful pathogen recognition and a central component of plant defense signaling. nih.gov The produced ROS can have multiple roles: they can act directly against invading pathogens, contribute to the strengthening of cell walls through cross-linking of polymers, and, most importantly, act as secondary messengers to relay the danger signal and activate further downstream defense responses. nih.govmdpi.com Studies have demonstrated that MOS treatment significantly enhances the generation of H₂O₂. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are highly conserved signaling modules in all eukaryotes that translate external stimuli into cellular responses. nih.govembopress.orgfrontiersin.org In plants, they are central to immunity, transducing signals from activated cell surface receptors to the nucleus to reprogram gene expression for defense. nih.govembopress.org A typical cascade consists of three sequentially activated kinases: a MAPKKK, a MAPKK, and a MAPK. nih.govfrontiersin.org

Research has shown that treatment with mannan oligosaccharides activates MAPK cascades in both tobacco and rice. nih.govresearchgate.netnih.gov This activation is a crucial step that amplifies the initial danger signal perceived at the cell membrane. nih.gov The activated MAPK cascade then phosphorylates various downstream targets, including transcription factors, leading to the up-regulation of a suite of defense-related genes. frontiersin.org For example, the expression of genes like PR-1a (Pathogenesis-Related 1a) and LOX (Lipoxygenase), which are markers for the salicylic (B10762653) acid (SA) and jasmonic acid (JA) defense pathways respectively, are upregulated following MOS treatment. researchgate.netnih.gov This indicates that this compound and its related oligosaccharides can simultaneously activate multiple hormonal defense pathways, leading to a robust and comprehensive immune response. researchgate.netnih.gov

The table below summarizes the key research findings on defense responses induced by mannan oligosaccharides.

| Defense Response | Plant Species | Key Findings | References |

| Recognition as DAMP | Rice, Tobacco | Mannan oligosaccharides (DP 2-6) are identified as novel DAMPs that trigger innate immunity. | nih.gov, researchgate.net, nih.gov |

| ROS Generation | Rice, Tobacco | Treatment with MOS significantly enhances the production of signaling molecules like H₂O₂. | nih.gov, nih.gov, frontiersin.org |

| MAPK Cascade Activation | Rice, Tobacco | MOS treatment activates MAPK signaling pathways, leading to downstream defense gene expression. | researchgate.net, nih.gov |

| Defense Gene Upregulation | Rice, Tobacco | Expression of PR-1a and LOX genes is increased, indicating activation of SA and JA pathways. | researchgate.net, nih.gov |

| Phytoalexin Accumulation | Rice | MOS leads to the accumulation of antimicrobial compounds like momilactone A and phytocassanes. | nih.gov, researchgate.net |

| Pathogen Resistance | Rice, Tobacco | Pre-treatment with MOS confers enhanced resistance against bacterial and oomycete pathogens. | nih.gov, nih.gov |

Advanced Research Applications of Mannohexaose in Glycoscience

Mannohexaose in Biochemical Enzyme Assays and Characterization

This compound is frequently used as a substrate in biochemical assays to characterize the activity of various enzymes, particularly endo-1,4-β-mannanases. neogen.comneogen.comlibios.fr Its high purity, typically greater than 95%, makes it a reliable standard for these analyses. neogen.comlibios.fra-matrix.ng In these assays, the cleavage of this compound by an enzyme is monitored over time to determine kinetic parameters and substrate specificity.

For instance, the catalytic efficiency of a novel endo-β-1,4-mannanase, Man113A, from Alicyclobacillus sp. strain A4 was determined using this compound as a substrate. The results showed that Man113A exhibited high catalytic efficiency on mannooligosaccharides, with the activity order being this compound ≈ mannopentaose (B12321251) > mannotetraose (B12350835) > mannotriose. asm.org This indicates that the enzyme requires a substrate of at least four sugar units for efficient catalysis. asm.org Similarly, a β-mannanase from Aspergillus niger has been characterized using this compound to assess its product selectivity.

The use of this compound in these assays provides valuable insights into how enzymes recognize and degrade complex carbohydrates, which is crucial for their application in various biotechnological processes.

Development of Carbohydrate Microarrays with this compound Conjugates

Carbohydrate microarrays are powerful tools for high-throughput analysis of carbohydrate-protein interactions. nih.gov However, their development has been hampered by the lack of well-defined oligosaccharides for populating the arrays. this compound has been instrumental in overcoming this challenge.

To create these microarrays, this compound is first coupled to a protein, such as bovine serum albumin (BSA), to form a neoglycoconjugate. nih.govresearchgate.net This conjugate can then be printed onto various microarray surfaces, including different types of glass slides and nitrocellulose membranes. nih.govresearchgate.net This approach allows for the reproducible printing of this compound microarrays that can be used to screen for interactions with monoclonal antibodies, carbohydrate-binding modules (CBMs), and other proteins. nih.govresearchgate.net

For example, microarrays featuring (1→4)-β-D-mannohexaose have been used to characterize the binding specificity of the anti-mannan monoclonal antibody LM21. nih.govresearchgate.net These studies demonstrated that the oligosaccharide was successfully presented for recognition on all tested surfaces, though with varying detection limits and spot morphologies. researchgate.net The development of such high-resolution oligosaccharide microarrays is a significant advancement for plant glycobiology and cell wall research. nih.gov

This compound as a Substrate for Enzyme Mechanism Studies

The defined structure of this compound makes it an ideal substrate for elucidating the catalytic mechanisms of glycoside hydrolases (GHs). By analyzing the products of this compound cleavage, researchers can gain a detailed understanding of an enzyme's mode of action.

Molecular dynamics simulations have been employed to study the interaction of this compound with the catalytic site of Man5B, a thermophilic mannanase (B13387028). These studies revealed that this compound interacts with specific amino acid residues in the enzyme's active site, and these interactions are more prevalent compared to those with cellohexaose, explaining the enzyme's higher efficiency in degrading manno-oligosaccharides. nih.gov The flexibility of the sugar units at positions 5 and 6 of this compound is thought to contribute to a faster catalytic mechanism. nih.gov

In another study, a novel GH family 113 endo-β-1,4-mannanase, Man113A, was found to hydrolyze this compound into mannobiose and mannotriose as the main products after extended incubation. asm.org The enzyme's catalytic efficiency was significantly higher on this compound and mannopentaose compared to shorter mannooligosaccharides, highlighting the importance of substrate length for efficient binding and catalysis. asm.org Similarly, a β-mannanase with a lysozyme-like fold was shown to cleave this compound predominantly into mannotriose, with smaller amounts of mannotetraose and mannobiose. acs.org

These studies, utilizing this compound as a substrate, provide critical information on substrate recognition and the catalytic machinery of different β-mannanase families, distinguishing their mechanisms from one another. asm.org

Utilization of this compound in the Design of Glycoconjugates and Glycopolymers

This compound is a valuable building block for the enzymatic synthesis of novel glycoconjugates and glycopolymers. These materials have potential applications in various biomedical and technical fields due to their biocompatibility and specific recognition properties. semanticscholar.orgrsc.org

The synthesis of these molecules often involves the transglycosylation activity of β-mannanases. In this process, the enzyme transfers a mannosyl unit from a donor substrate, like this compound or a mannan (B1593421) polysaccharide, to an acceptor molecule. semanticscholar.orgrsc.org For example, β-mannanases have been used to catalyze the conjugation of manno-oligosaccharides with 2-hydroxyethyl methacrylate (B99206) (HEMA), a polymerizable acceptor, to produce mannosyl acrylate (B77674) monomers. semanticscholar.orgrsc.org These monomers can then be polymerized to create novel glycopolymers with pendant mannosyl groups. semanticscholar.orgrsc.orgresearchgate.net

The resulting glycopolymers, with their polar carbohydrate groups, are expected to be water-soluble and have reduced backbone association. rsc.org The mannan moieties can also provide specific biological recognition, making them suitable for applications such as colloidal stabilizers, coatings, and targeted drug delivery systems. rsc.org The enzymatic synthesis of these glycoconjugates offers a regio- and stereo-selective alternative to chemical synthesis, avoiding multiple protection and deprotection steps. rsc.org

This compound in the Study of Microbial Adaptation and Nutrient Utilization

The study of how gut microbes utilize specific carbohydrates is essential for understanding the complexities of the human gut microbiome. this compound can be used as a specific substrate to investigate the metabolic capabilities and adaptation of gut bacteria.

Commensal bacteria in the gut compete for available nutrients, and their ability to utilize specific carbohydrates can influence the colonization of pathogens. nih.gov For instance, some E. coli strains can utilize mannose, a component of this compound, which may give them a competitive advantage. nih.gov By providing this compound as the sole carbon source in in vitro fermentation studies, researchers can assess the ability of specific microbial strains or communities to degrade and metabolize this complex carbohydrate. unit.no

Fluorescently labeled this compound can also be used to monitor its degradation and uptake by microbes in real-time. This approach provides a powerful tool to study the specific glycan uptake and metabolism of individual bacterial strains and in co-culture fermentations. Understanding how beneficial gut bacteria like Faecalibacterium prausnitzii utilize manno-oligosaccharides can lead to the development of prebiotics that specifically promote their growth and activity. unit.no

Long-term adaptation studies can also reveal how microorganisms evolve to more efficiently utilize non-preferred substrates like this compound, which can be driven by mechanisms such as gene mutation. frontiersin.org These studies are crucial for understanding microbial ecology in the gut and for developing strategies to modulate the gut microbiota for improved health. unit.no

Future Perspectives and Emerging Avenues in Mannohexaose Research

Elucidation of Novel Biosynthetic and Degradative Pathways for Mannohexaose

The intricate pathways governing the synthesis and breakdown of this compound are areas of active and expanding research. Understanding these processes at a molecular level is crucial for harnessing the full potential of this complex carbohydrate.

Biosynthetic Pathways

The biosynthesis of N-linked mannan (B1593421) structures, which can include this compound units, has been partly elucidated in organisms like Candida albicans. This process involves the extension of mannan chains through the action of specific mannosyltransferases. For instance, α-1,6-mannosyltransferase is responsible for adding α-1,6-linked mannose units to acceptor oligosaccharides that contain α-1,3-linked mannose at the non-reducing end. nih.gov The biosynthesis of the characteristic side chains in C. albicans involves the transfer of a β-1,2-linked mannose unit to an α-1,2-linked mannotetraose (B12350835) side chain, a reaction catalyzed by β-1,2-mannosyltransferase I. nih.gov